

Fluorescein-PEG6-NHS ester structure

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Compound of Interest

Compound Name: *Fluorescein-PEG6-NHS ester*

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An In-depth Technical Guide to **Fluorescein-PEG6-NHS Ester** for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG6-NHS ester is a fluorescent labeling reagent widely employed in biomedical research and drug development for the covalent modification of proteins, antibodies, and other biomolecules. This compound features a fluorescein fluorophore for detection, a six-unit polyethylene glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester reactive group. The hydrophilic PEG linker enhances the aqueous solubility of the molecule and the labeled conjugate, while the NHS ester provides a mechanism for selectively forming stable amide bonds with primary amines on target molecules.^{[1][2][3]} This guide provides a comprehensive overview of its structure, properties, and applications, including detailed experimental protocols.

Core Properties and Specifications

A clear understanding of the physicochemical and spectral properties of **Fluorescein-PEG6-NHS ester** is crucial for its effective use in labeling experiments.

Property	Value	Reference(s)
Chemical Formula	C ₄₀ H ₄₅ N ₃ O ₁₅ S	[2][4]
Molecular Weight	~839.87 g/mol	[2][4]
CAS Number	1818294-35-7	[2][4]
Excitation Maximum (λ _{ex})	~494 nm	
Emission Maximum (λ _{em})	~517 nm	[5]
Appearance	Solid powder	
Solubility	Soluble in DMSO, DMF, and water	[6]
Reactive Group	N-hydroxysuccinimide (NHS) ester	[1][3]
Target Functional Group	Primary amines (-NH ₂)	[1][3]
Storage Conditions	Store at -20°C, desiccated and protected from light.[7][8] Equilibrate to room temperature before opening to prevent moisture condensation.[7]	

Chemical Structure

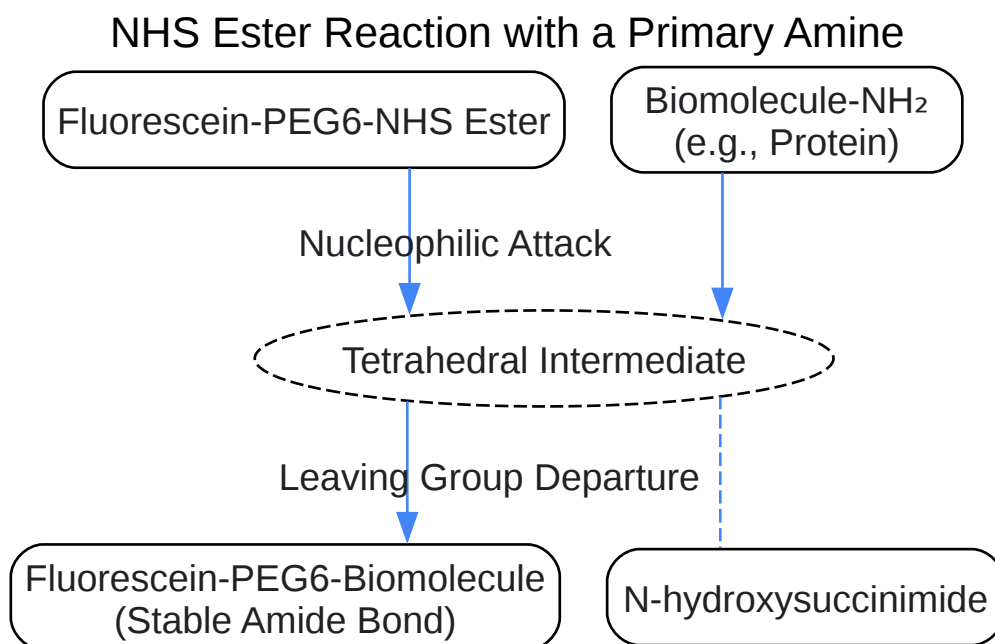
The structure of **Fluorescein-PEG6-NHS ester** is characterized by three key functional domains: the fluorescein fluorophore, the PEG6 spacer, and the NHS ester reactive group.

Caption: Molecular components of **Fluorescein-PEG6-NHS ester**.

Reaction Mechanism: NHS Ester Chemistry

The utility of **Fluorescein-PEG6-NHS ester** as a labeling reagent stems from the specific and efficient reaction of the NHS ester with primary amines. This reaction proceeds via nucleophilic acyl substitution, where the primary amine on a biomolecule (e.g., the ε-amino group of a lysine

residue) attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.



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Caption: Reaction of **Fluorescein-PEG6-NHS ester** with a primary amine.

Experimental Protocol: Protein Labeling

This section provides a detailed methodology for the fluorescent labeling of a protein with **Fluorescein-PEG6-NHS ester**.

Materials

- Protein of interest (purified)
- **Fluorescein-PEG6-NHS ester**
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[3] Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.[7]

- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification Column: Gel filtration column (e.g., Sephadex G-25)

Procedure

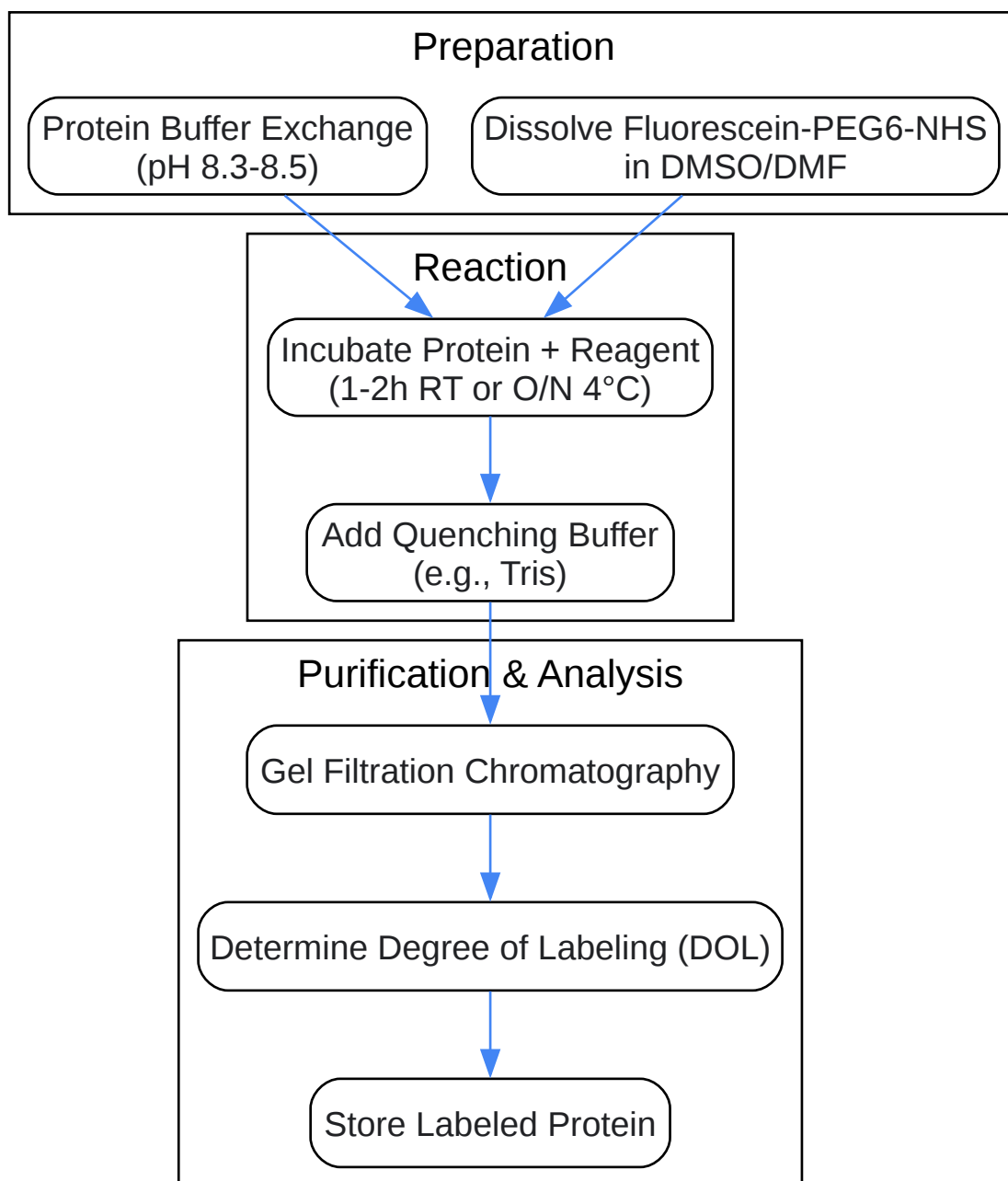
- Protein Preparation:
 - Ensure the protein is at a concentration of 1-10 mg/mL in the labeling buffer.[3]
 - If the protein is in an incompatible buffer, perform buffer exchange via dialysis or gel filtration.[9]
- Reagent Preparation:
 - Allow the vial of **Fluorescein-PEG6-NHS ester** to equilibrate to room temperature before opening.
 - Immediately before use, dissolve the required amount of **Fluorescein-PEG6-NHS ester** in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[7] Do not store the reconstituted reagent.[7]
- Labeling Reaction:
 - Calculate the volume of the reagent stock solution needed to achieve the desired molar excess of dye to protein. A 10-20 fold molar excess is a common starting point.[10]
 - Slowly add the dissolved **Fluorescein-PEG6-NHS ester** to the protein solution while gently stirring.[10]
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10]
- Quenching the Reaction:
 - Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

- Incubate for 30 minutes at room temperature.
- Purification of the Labeled Protein:
 - Separate the labeled protein from unreacted dye and byproducts using a gel filtration column pre-equilibrated with the desired storage buffer (e.g., PBS).[\[11\]](#)
 - The labeled protein will elute first, followed by the smaller, unreacted dye molecules.[\[1\]](#)
 - Monitor the column fractions by absorbance at 280 nm (for protein) and 494 nm (for fluorescein).
- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 494 nm.
 - Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.[\[10\]](#)

Experimental Workflow

The following diagram illustrates the key steps in a typical protein labeling experiment using **Fluorescein-PEG6-NHS ester**.

Protein Labeling Workflow



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Caption: A streamlined workflow for fluorescently labeling proteins.

Applications in Drug Development

Fluorescein-PEG6-NHS ester is a valuable tool in various stages of drug development:

- **Target Identification and Validation:** Labeled antibodies or ligands can be used in immunoassays, flow cytometry, and fluorescence microscopy to identify and localize target proteins in cells and tissues.
- **Pharmacokinetic Studies:** The fluorescent tag enables the tracking and quantification of therapeutic proteins or drug delivery vehicles in vivo, providing insights into their distribution, metabolism, and excretion.
- **High-Throughput Screening:** Fluorescently labeled substrates can be used to develop assays for screening compound libraries to identify potential enzyme inhibitors or activators.
- **PROTAC Development:** This reagent can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a promising therapeutic modality.^[3]

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low or No Labeling	Incompatible buffer (contains primary amines).	Perform buffer exchange into an amine-free buffer at pH 8.3-8.5.[9]
Hydrolyzed NHS ester.	Prepare the reagent solution immediately before use.[7]	
Insufficient molar excess of the dye.	Increase the molar ratio of dye to protein.[10]	
Protein Precipitation	The protein is not stable under the labeling conditions.	Perform the labeling reaction at a lower temperature (e.g., 4°C).[10]
High Background Signal	Incomplete removal of unreacted dye.	Ensure thorough purification of the labeled protein, for example, by using a longer gel filtration column.[11]
Low Fluorescence	The fluorophore is in an environment that quenches its fluorescence.	This is an inherent property of the protein and dye combination. Consider using a different fluorophore.[10]

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